N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
Description
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative containing a 1,2,4-triazole core. Its structure features:
- A 4-chlorobenzenesulfonamide group, a common pharmacophore in medicinal chemistry linked to antimicrobial and enzyme-inhibitory activity.
- A 1,2,4-triazole ring substituted with an allyl group at position 4 and a sulfanyl (-S-) group at position 3.
- A 4-(tert-butyl)benzyl moiety attached to the sulfanyl group, introducing steric bulk and lipophilicity.
This compound’s design likely targets enzymes or receptors sensitive to sulfonamide inhibitors, with structural modifications aimed at optimizing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZEPLQWKHUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring, a sulfonamide group, and an allyl side chain. Its molecular formula is , with a molecular weight of approximately 463.06 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Antimicrobial Activity : Triazole derivatives have been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic pathways.
- Anticancer Properties : Certain triazoles demonstrate cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Antitubercular Activity : Some studies suggest that triazole derivatives can be effective against Mycobacterium tuberculosis, potentially serving as alternatives to traditional antibiotics.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study screened various triazole derivatives against MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : In another study, the compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than many existing antibiotics .
- Antitubercular Properties : Research focusing on the inhibition of Mycobacterium tuberculosis showed that this compound could potentially serve as a new lead for developing antitubercular agents, with promising results in preliminary assays .
Scientific Research Applications
Medicinal Applications
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Antimicrobial Activity :
- Compounds containing triazole rings are known for their antifungal properties. N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide has shown promise as a potential antifungal agent. Studies have indicated that triazole derivatives can inhibit the growth of various fungal pathogens, making this compound a candidate for further investigation in antifungal drug development.
-
Cancer Research :
- The sulfonamide moiety is often associated with anticancer activity. Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells. This compound’s structure suggests it may interact with biological targets involved in cancer cell proliferation and survival pathways.
-
Enzyme Inhibition :
- Triazole compounds are also explored for their ability to inhibit specific enzymes, including those involved in metabolic pathways of pathogens or cancer cells. The unique functional groups in this compound may offer selective inhibition capabilities.
Agricultural Applications
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Fungicides :
- Given its triazole structure, this compound could be developed as a fungicide. Triazoles are commonly used in agriculture to control fungal diseases in crops. The efficacy of this compound as a fungicide can be evaluated through field trials and laboratory assays.
-
Plant Growth Regulators :
- Sulfonamides have been studied for their effects on plant growth regulation. Compounds like this compound may influence plant hormone pathways, offering potential as growth enhancers or inhibitors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antifungal | Demonstrated effective inhibition of Candida species with minimal cytotoxicity to human cells. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; showed promise for further development as an anticancer agent. |
| Study C | Agricultural | Field trials indicated reduced fungal infection rates in crops treated with triazole-based compounds similar to N-[(4-allyl...]. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,2,4-triazole-sulfonamide hybrids. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Sulfanyl Substituents The target compound uses a 4-(tert-butyl)benzylsulfanyl group, enhancing lipophilicity and steric hindrance compared to the 4-fluorobenzylsulfanyl in . The tert-butyl group may improve metabolic stability but reduce aqueous solubility.
Pharmacophore Variations
- The 4-chlorobenzenesulfonamide group is conserved in the target compound and , suggesting shared mechanisms (e.g., carbonic anhydrase inhibition).
- and replace sulfonamide with acetamide moieties, altering hydrogen-bonding capacity and target specificity.
Molecular Weight and Lipophilicity
- The target compound’s estimated molar mass (~480 g/mol) exceeds (452.95 g/mol) and (342.81 g/mol), likely due to the bulky tert-butyl group. Higher lipophilicity may enhance membrane permeability but reduce solubility.
Research Implications
- Crystallography : Structural validation tools like SHELXL and methodologies in are critical for confirming the conformations of these derivatives.
- SAR Trends :
- Bulky substituents (e.g., tert-butyl) may improve binding to hydrophobic enzyme pockets.
- Fluorine in could enhance electronegativity and metabolic stability versus tert-butyl.
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide?
- Methodological Answer : Synthesis involves sequential functionalization of the triazole core. First, allylation at the N4 position of the triazole ring is achieved under basic conditions (e.g., K₂CO₃ in DMF). Subsequent sulfanyl group introduction via nucleophilic substitution with 4-(tert-butyl)benzyl thiol requires controlled pH (7–9) to avoid side reactions. Finally, sulfonamide coupling with 4-chlorobenzenesulfonyl chloride is performed in anhydrous dichloromethane at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, tert-butyl group at δ 1.3 ppm).
- Mass Spectrometry (HRMS) : Exact mass determination confirms the molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₈ClN₄O₂S₂).
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, particularly the triazole ring geometry and sulfonamide bond angles .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Perform accelerated stability studies:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and analyze by TLC for byproducts.
- Oxidative/Reductive Stress : Treat with H₂O₂ (3%) or NaBH₄ (0.1 M) and track changes using UV-Vis spectroscopy (λ = 250–300 nm) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays).
- Batch Purity Verification : Compare results across batches with ≥98% purity (HPLC-validated).
- Control for Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Cross-validate findings with structural analogs (e.g., triazole derivatives lacking the sulfonamide group) .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) groups to evaluate steric effects on target binding.
- Sulfanyl Group Modifications : Test thioether vs. sulfone/sulfoxide derivatives (via oxidation) to assess redox-sensitive activity.
- Triazole Ring Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the C5 position to enhance electrophilic interactions with enzymes .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Model binding to targets (e.g., COX-2, EGFR) using crystal structures from the PDB. Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How do researchers validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized enzymes (e.g., carbonic anhydrase II).
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to infer binding forces (e.g., hydrophobic vs. hydrogen bonding) .
Q. What in vitro and in vivo models are appropriate for preliminary toxicity evaluation?
- Methodological Answer :
- In Vitro : HepG2 cells for hepatotoxicity (LDH release assay); hERG channel inhibition screening (patch-clamp) to assess cardiac risk.
- In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ at 96 hpf) or rodent models (OECD 423 guidelines). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
